molecular formula C28H32O9 B13737057 Bisvertinolon

Bisvertinolon

Cat. No.: B13737057
M. Wt: 512.5 g/mol
InChI Key: NWYGQCMFWAOARK-QPETVQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bisvertinolon involves the iterative combination of acetyl units through the action of polyketide synthases (PKSs). The biosynthesis pathway includes the action of two PKSs, Sor1 and Sor2, which add acetyl units and methyl groups to form the polyketide chain . The polyketide undergoes spontaneous cyclization to form sorbicillin or 2’,3’-dihydrosorbicillin, which are then oxidized by monooxygenases to form sorbicillinol . Sorbicillinol serves as the building block for this compound and other sorbicillinoids .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Trichoderma reesei or Penicillium chrysogenum. These strains are optimized to overproduce the necessary enzymes and intermediates required for the biosynthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Bisvertinolon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is highly reactive due to its multiple hydroxyl and carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce the carbonyl groups in this compound.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, using reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: Bisvertinolon is used as a model compound in studies of polyketide biosynthesis and enzyme catalysis. Its complex structure and reactivity make it an ideal candidate for investigating the mechanisms of polyketide synthases and monooxygenases .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has been shown to restrict the growth of competing pathogenic fungi, making it a valuable compound in the development of new antifungal agents .

Medicine: this compound is being explored for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit the growth of certain cancer cell lines has garnered interest in its potential as a chemotherapeutic agent .

Industry: In the industrial sector, this compound is used in the production of bioactive compounds and as a precursor for the synthesis of other sorbicillinoids. Its unique chemical properties make it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C28H32O9

Molecular Weight

512.5 g/mol

IUPAC Name

(2E,9Z)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-9aH-dibenzofuran-1,3,6-trione

InChI

InChI=1S/C28H32O9/c1-7-9-11-13-16(29)18-20(31)15(3)22(32)26(5)21(18)25(4)23(33)19(17(30)14-12-10-8-2)24(34)27(6,35)28(25,36)37-26/h7-14,21,29-31,35-36H,1-6H3/b9-7+,10-8+,13-11+,14-12+,18-16+,19-17+

InChI Key

NWYGQCMFWAOARK-QPETVQOOSA-N

Isomeric SMILES

C/C=C/C=C/C(=C/1\C2C3(C(=O)/C(=C(/C=C/C=C/C)\O)/C(=O)C(C3(OC2(C(=O)C(=C1O)C)C)O)(C)O)C)/O

Canonical SMILES

CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C(=O)C(C3(OC2(C(=O)C(=C1O)C)C)O)(C)O)C)O

Origin of Product

United States

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